2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Description
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted at position 2 with a chlorine atom and at position 3 with a 4-(2-fluoroethyl)piperidin-1-yl group.
Properties
IUPAC Name |
2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHGAUQPCUKYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-3-pyrazine derivative
- The starting material is often 2,3-dichloropyrazine or 2-chloro-3-halopyrazine, which provides the reactive site for substitution.
- The pyrazine ring is activated for nucleophilic substitution by the electron-withdrawing nature of the nitrogen atoms in the ring, facilitating the displacement of the chlorine atom.
Synthesis of 4-(2-fluoroethyl)piperidine intermediate
- The 4-(2-fluoroethyl)piperidine moiety is prepared by alkylation of piperidine with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
- This step requires careful control to avoid over-alkylation or side reactions.
Coupling reaction
- The key coupling step involves the reaction of 2-chloro-3-pyrazine with 4-(2-fluoroethyl)piperidine.
- This is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
- The reaction is carried out at elevated temperatures (e.g., 60–120 °C) to promote substitution.
- The progress is monitored by chromatographic methods.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of piperidine | Piperidine + 2-fluoroethyl halide + base | Room temp to 50 °C | 4–12 hours | 70–85 | Avoid excess alkylating agent |
| Nucleophilic substitution | 2-chloro-3-pyrazine + 4-(2-fluoroethyl)piperidine + K2CO3 | 80–120 °C | 12–24 hours | 60–75 | Use dry aprotic solvent, inert atmosphere recommended |
| Purification | Column chromatography or recrystallization | Ambient | — | — | To obtain pure final compound |
Characterization and Verification
- The product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the substitution pattern on the pyrazine ring and the presence of the fluoroethyl group.
- Mass spectrometry (MS) confirms the molecular weight of 243.71 g/mol.
- High-performance liquid chromatography (HPLC) is used to assess purity.
Literature Examples and Research Findings
- According to Vulcanchem, the synthesis involves multi-step reactions requiring careful control of conditions to optimize yield and purity.
- While direct literature on this exact compound is limited, similar synthetic routes for pyrazine-piperidine derivatives involve nucleophilic aromatic substitution and alkylation steps analogous to those described.
- Research on related compounds emphasizes the importance of protecting groups and controlled deprotection steps when more complex substituents are involved, although for this compound the synthesis is more straightforward due to the absence of additional labile groups.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C11H15ClFN3 |
| Molecular Weight | 243.71 g/mol |
| Key Reaction Type | Nucleophilic aromatic substitution (S_NAr) |
| Key Reagents | 2-chloro-3-pyrazine, 4-(2-fluoroethyl)piperidine, base (K2CO3) |
| Solvent | DMF or acetonitrile |
| Temperature Range | 60–120 °C |
| Reaction Time | 12–24 hours |
| Purification Method | Chromatography/recrystallization |
| Characterization | NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Introduction to 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
This compound, with the CAS number 2090990-49-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas. Its unique structural features contribute to its biological activity, making it a candidate for drug development.
Medicinal Chemistry
This compound has been studied for its role as a potential phosphodiesterase (PDE) inhibitor . PDE inhibitors are important in treating various conditions, including erectile dysfunction and pulmonary hypertension. The ability of this compound to selectively inhibit certain PDE isoforms could lead to novel therapeutic agents.
Neurological Research
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects . The piperidine structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders.
Cancer Research
The compound's structural characteristics may also position it as a candidate for anticancer therapies , particularly in targeting androgen receptors (AR). Compounds that modulate AR activity are being investigated for their role in treating prostate cancer and other AR-dependent malignancies.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties . The presence of the chloro and piperidine groups may enhance the bioactivity against various pathogens, making it a subject of interest for developing new antibiotics.
Case Study 1: PDE Inhibition
A study demonstrated that derivatives of pyrazine compounds, including those similar to this compound, effectively inhibited PDE10A, which plays a crucial role in the modulation of dopamine signaling pathways. This inhibition was associated with improved cognitive function in animal models of schizophrenia.
Case Study 2: Antidepressant Effects
In a randomized controlled trial, researchers explored the effects of piperidine derivatives on patients with major depressive disorder. The findings indicated significant improvements in mood and anxiety levels, suggesting that compounds like this compound could be developed into effective antidepressants.
Case Study 3: Anticancer Activity
In vitro studies have shown that pyrazine-based compounds can inhibit the growth of prostate cancer cells by antagonizing androgen receptor activity. This positions this compound as a potential lead compound for further development in oncology.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is a synthetic compound characterized by its unique structural features, which include a pyrazine ring and a piperidine moiety substituted with a fluorinated ethyl group. Its molecular formula is with a molecular weight of 243.71 g/mol . This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
The biological activity of this compound primarily revolves around its role as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 10 (PDE10). Inhibition of PDE10 has implications for the treatment of various neurological disorders, including schizophrenia and movement disorders .
Case Studies and Research Findings
- Anticonvulsant Activity : A related study on piperazine derivatives demonstrated marked anticonvulsant activity, suggesting that modifications in the piperidine structure can enhance neuroprotective effects . This opens avenues for exploring this compound in epilepsy treatment.
- Inhibition of Tyrosinase : Although not directly studied for this compound, related piperazine derivatives have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatological treatments .
- Antitumor Activity : Structural analogs have been evaluated for their antitumor properties, revealing that modifications to the piperazine structure can lead to enhanced anticancer activity against various cancer cell lines . This indicates a promising pathway for further research into the antitumor potential of this compound.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to introduce the piperidinyl group. A general procedure involves reacting a halogenated pyrazine precursor (e.g., 2-chloro-3-aminopyrazine) with 4-(2-fluoroethyl)piperidine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : Analyze , , and NMR spectra to verify substituent integration and coupling patterns. For instance, the fluoroethyl group’s protons exhibit splitting due to coupling (~47 Hz) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths. Piperazine rings often adopt chair conformations, while pyrazine rings display planar geometry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving halogenated pyrazines and piperidine derivatives?
- Methodological Answer : Key strategies include:
- Catalyst screening : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance click chemistry efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DCM/DMF mixtures) improve solubility of intermediates.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitutions .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .
Q. What approaches are used to resolve contradictions in biological activity data for piperazine-pyrazine hybrids?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects.
- Off-target screening : Use kinase panels or receptor binding assays to rule out unintended interactions .
- Metabolic stability tests : Assess hepatic microsome stability to determine if rapid degradation skews activity .
- Structural analogs : Compare activity of derivatives (e.g., fluoroethyl vs. chlorobenzyl substituents) to isolate SAR trends .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., tyrosine kinases). Focus on hydrogen bonding with the pyrazine nitrogen and hydrophobic interactions with the fluoroethyl group .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM/GBSA to estimate ΔG binding energies, prioritizing compounds with ΔG < -8 kcal/mol .
Q. What role does the 2-fluoroethyl group play in modulating pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The fluoroethyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, improving plasma half-life (validate via liver microsome assays) .
- Solubility : Despite higher logP, the electronegative fluorine can engage in hydrogen bonding, maintaining aqueous solubility (>50 µM at pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
